molecular formula C28H21Cl2N3O2S B11521368 3-amino-4-(2-chlorophenyl)-2-[(4-chlorophenyl)carbonyl]-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide

3-amino-4-(2-chlorophenyl)-2-[(4-chlorophenyl)carbonyl]-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B11521368
M. Wt: 534.5 g/mol
InChI Key: DXZOEINELIIZFB-UHFFFAOYSA-N
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Description

3-AMINO-2-(4-CHLOROBENZOYL)-4-(2-CHLOROPHENYL)-6-METHYL-N-PHENYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the thienopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-(4-CHLOROBENZOYL)-4-(2-CHLOROPHENYL)-6-METHYL-N-PHENYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-(4-CHLOROBENZOYL)-4-(2-CHLOROPHENYL)-6-METHYL-N-PHENYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-AMINO-2-(4-CHLOROBENZOYL)-4-(2-CHLOROPHENYL)-6-METHYL-N-PHENYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Other compounds in the thienopyridine class, such as clopidogrel and prasugrel, are known for their antiplatelet activity.

    Benzoyl Derivatives: Compounds with benzoyl groups, like benzoyl peroxide, are used in various applications, including acne treatment and polymerization initiators.

    Chlorophenyl Compounds: Chlorophenyl derivatives, such as chlorpheniramine, are used as antihistamines.

Uniqueness

3-AMINO-2-(4-CHLOROBENZOYL)-4-(2-CHLOROPHENYL)-6-METHYL-N-PHENYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H21Cl2N3O2S

Molecular Weight

534.5 g/mol

IUPAC Name

3-amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C28H21Cl2N3O2S/c1-15-21(27(35)33-18-7-3-2-4-8-18)22(19-9-5-6-10-20(19)30)23-24(31)26(36-28(23)32-15)25(34)16-11-13-17(29)14-12-16/h2-14,22,32H,31H2,1H3,(H,33,35)

InChI Key

DXZOEINELIIZFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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